

Application of C16 Galactosylceramide in Liposome Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C16 Galactosylceramide

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Introduction

C16 Galactosylceramide is a glycosphingolipid composed of a ceramide with a C16 fatty acid chain (palmitic acid) and a galactose sugar moiety. Its incorporation into liposomal bilayers offers a versatile platform for various biomedical applications. The galactose residue exposed on the liposome surface can act as a ligand for specific receptors, enabling targeted drug delivery. Furthermore, derivatives like α -galactosylceramide are potent activators of Natural Killer T (NKT) cells, making these liposomes valuable tools in immunotherapy and vaccine development. This document provides detailed application notes and experimental protocols for the utilization of **C16 Galactosylceramide** in liposome studies.

Applications of C16 Galactosylceramide Liposomes

The unique properties of **C16 Galactosylceramide**-containing liposomes have led to their application in several key research areas:

- **Targeted Drug Delivery:** The galactose moiety serves as a ligand for asialoglycoprotein receptors (ASGPR) which are highly expressed on hepatocytes. This allows for the targeted delivery of therapeutic agents to the liver, potentially increasing efficacy and reducing off-target toxicity of anticancer drugs for hepatocellular carcinoma.

- **Immunotherapy and Vaccine Adjuvants:** Liposomes formulated with α -galactosylceramide (a stereoisomer of **C16 Galactosylceramide**) are powerful tools for stimulating an immune response. They are specifically recognized by CD1d molecules on antigen-presenting cells (APCs) and presented to invariant NKT (iNKT) cells, leading to their activation and the subsequent orchestration of a broader immune response.
- **Model Membrane Studies:** **C16 Galactosylceramide** is incorporated into artificial membranes to study lipid-lipid interactions, the influence of glycolipids on membrane fluidity and organization, and their role in cellular recognition processes.

Data Presentation

The following tables summarize quantitative data from various studies on liposomes incorporating galactosylceramides.

Table 1: Physicochemical Characteristics of Galactosylceramide-Containing Liposomes

Liposome Composition (molar ratio)	C16 Galactosylceramide Derivative (mol%)	Average Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
DSPC:Chol:Gal-C4-Chol	5	~90	Not Reported	Not Reported	[1]
Not Specified	0	Not Reported	Not Reported	-35.2 ± 3.41	[2]
Not Specified	Present	<100	Narrow	-27.30 ± 4.12	[2]
PC:PE	Various	Not Reported	Not Reported	Variable	[3]
Phosphatidylcholine:Cholesterol:Stearylamine	Variable	108 ± 15	0.20 ± 0.04	+30.1 ± 1.2	[4]
Phosphatidylcholine:Cholesterol:Dicetyl phosphate	Variable	88 ± 14	0.21 ± 0.02	-36.7 ± 3.3	[4]

DSPC: Distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; Gal-C4-Chol: Cholesten-5-yloxy-N-(4-((1-imino-2-D-thiogalactosylethyl)amino)butyl)formamide; PC: Phosphatidylcholine; PE: Phosphatidylethanolamine.

Table 2: Drug Encapsulation Efficiency in Galactosylceramide Liposomes

Drug	Liposome Composition	Encapsulation Efficiency (%)	Reference
Doxorubicin	Not Specified	>99%	[2]
Doxorubicin	EPC:Cholesterol	20% - 79% (cholesterol dependent)	[5]
Doxorubicin	POPC:DOTAP:DOPE: DSPE- mPEG2000:Mal-PEG	92.8% - 94.1%	[5]

EPC: Egg Phosphatidylcholine; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DSPE-mPEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; Mal-PEG: Maleimide-polyethylene glycol.

Table 3: Cellular Uptake and Biological Activity of Galactosylceramide Liposomes

Cell Line	Liposome Type	Parameter	Result	Reference
HepG2	Galactosylated liposomes	Cellular Uptake	4.5-fold higher than non-galactosylated liposomes	[2]
HepG2	Galactosylated liposomes with increasing Gal-s	Cellular Uptake	Significantly increased with Gal-s percentage, plateaued at 20%	[6]
HCT-116	PTX-CK-Lip	IC50	0.48 ± 0.03 μM	[7]
MDA-MB-231	Ceramide-formulated liposomes	Apoptosis	Significantly increased compared to non-liposomal ceramide	[8]
Splenocytes (in vitro)	GC-Lip + IL-12	IFN-γ production	Dose-dependently enhanced with IL-12	[9]
Mice (in vivo)	αGC-containing liposomes	NKT and NK cell activation	Strong IFN-γ production	[10]

Gal-s: Galactosylated-stearate; PTX-CK-Lip: Paclitaxel and compound K co-loaded liposomes; GC-Lip: α-Galactosylceramide-loaded liposomes.

Experimental Protocols

Protocol 1: Preparation of C16 Galactosylceramide Liposomes by Lipid Film Hydration

This protocol describes a standard method for preparing multilamellar vesicles (MLVs) containing **C16 Galactosylceramide**, which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).^{[11][12]}

Materials:

- **C16 Galactosylceramide**
- Primary phospholipid (e.g., DSPC, POPC)
- Cholesterol
- Chloroform
- Methanol
- Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Vacuum pump
- Extruder with polycarbonate membranes (optional, for LUV formation)
- Sonicator (probe or bath, for SUV formation)

Procedure:

- Lipid Mixture Preparation:
 - In a clean round-bottom flask, dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and **C16 Galactosylceramide**) in a chloroform:methanol mixture (typically 2:1 v/v). Ensure the lipids are completely dissolved to form a clear solution. The molar ratio of the lipids should be carefully chosen based on the desired properties of the liposomes.

- Lipid Film Formation:
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the phase transition temperature (T_c) of the lipid with the highest T_c .
 - Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
- Drying the Lipid Film:
 - To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.
- Hydration of the Lipid Film:
 - Add the aqueous hydration buffer to the flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration.
 - The temperature of the hydration buffer should also be above the T_c of the lipids.
 - Agitate the flask by hand or using the rotary evaporator (without vacuum) to facilitate the hydration of the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). Allow this to proceed for at least 1 hour.
- Downsizing of Liposomes (Optional):
 - For Large Unilamellar Vesicles (LUVs):
 - Load the MLV suspension into an extruder.
 - Repeatedly pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain LUVs with a more uniform size distribution.
 - For Small Unilamellar Vesicles (SUVs):

- Sonicate the MLV suspension using a probe sonicator or a bath sonicator until the suspension becomes clear. This process breaks down the larger MLVs into smaller SUVs.
- Purification:
 - To remove any unencapsulated material (if a drug was co-encapsulated), the liposome suspension can be purified by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Quantification of Cellular Uptake of Galactosylated Liposomes by Flow Cytometry

This protocol outlines a method to quantify the uptake of fluorescently labeled galactosylated liposomes by cells in culture, such as the hepatocarcinoma cell line HepG2.[\[13\]](#)[\[14\]](#)

Materials:

- Fluorescently labeled galactosylated liposomes (e.g., containing Dil or another lipophilic dye)
- Target cells (e.g., HepG2) and appropriate culture medium
- Control, non-galactosylated liposomes
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- FACS buffer (e.g., PBS with 1% FBS and 0.1% sodium azide)
- Flow cytometer

Procedure:

- Cell Seeding:
 - Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

- Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).
- Liposome Incubation:
 - On the day of the experiment, remove the culture medium from the wells.
 - Add fresh medium containing the fluorescently labeled galactosylated liposomes at the desired concentration.
 - As a control, treat a set of cells with non-galactosylated liposomes and another set with medium only (no liposomes).
 - Incubate the cells with the liposomes for a predetermined time course (e.g., 1, 4, 24 hours).
- Cell Harvesting:
 - After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.
 - Add Trypsin-EDTA to detach the cells from the plate.
 - Once the cells have detached, add complete culture medium to inactivate the trypsin.
 - Transfer the cell suspension to a microcentrifuge tube.
- Sample Preparation for Flow Cytometry:
 - Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in cold FACS buffer.
 - Repeat the wash step twice.
 - After the final wash, resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
- Flow Cytometry Analysis:

- Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorescent dye used.
- Gate the live cell population based on forward and side scatter properties.
- Measure the fluorescence intensity of the cells in the appropriate channel.
- The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify the cellular uptake of the liposomes.

Protocol 3: Quantification of Cytokine Production by ELISA

This protocol describes a general method for quantifying the concentration of cytokines (e.g., IFN- γ , IL-4) in cell culture supernatants or serum following stimulation with α -galactosylceramide-containing liposomes, using a sandwich ELISA.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- ELISA plate
- Capture antibody specific for the cytokine of interest
- Detection antibody (biotinylated) specific for the cytokine
- Recombinant cytokine standard
- Streptavidin-HRP (Horseradish Peroxidase)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween 20)

- Sample diluent (e.g., PBS with 1% BSA)
- Cell culture supernatants or serum samples
- Microplate reader

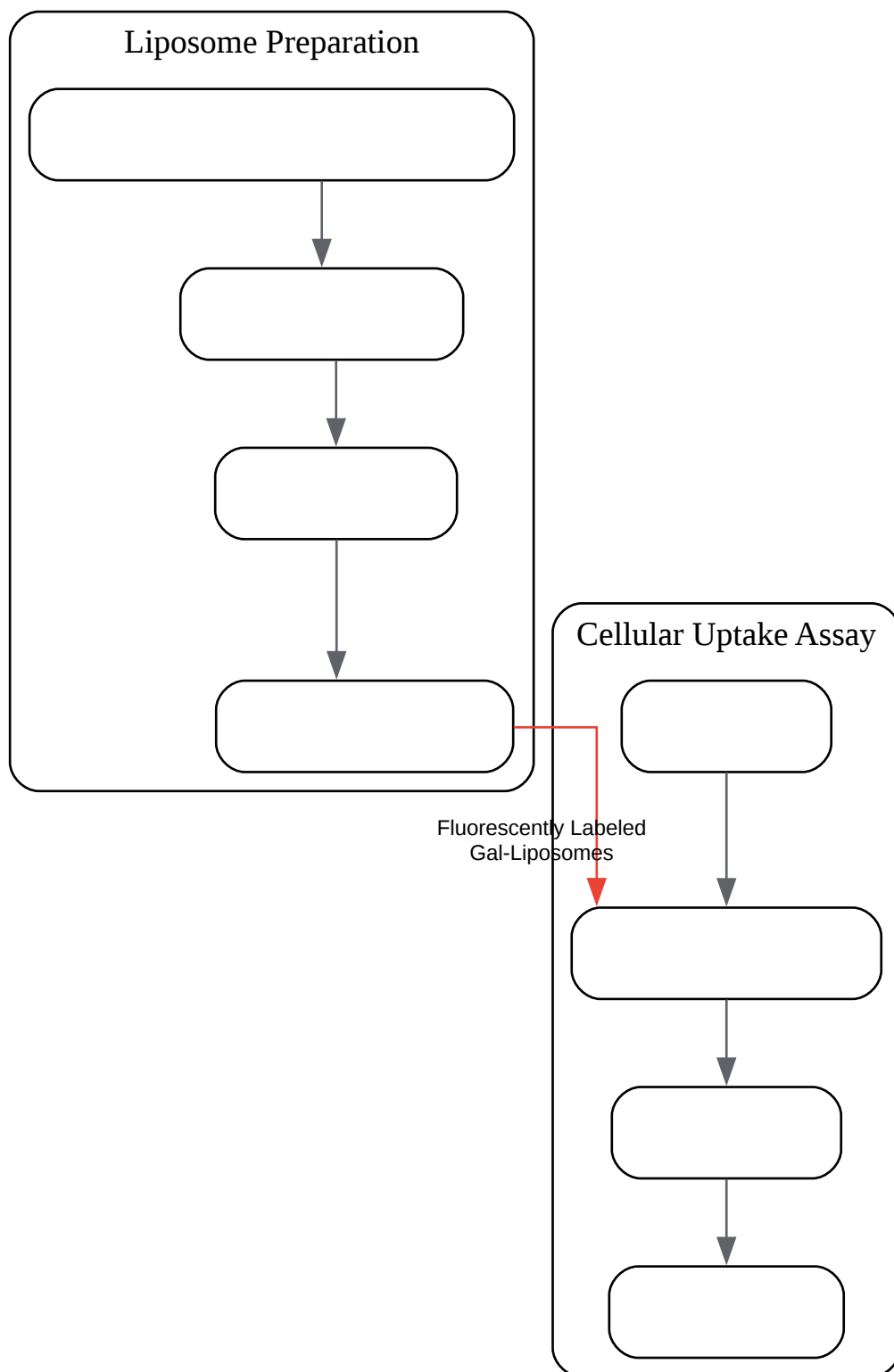
Procedure:

- Plate Coating:
 - Dilute the capture antibody in coating buffer to the recommended concentration.
 - Add 100 μ L of the diluted capture antibody to each well of the ELISA plate.
 - Incubate the plate overnight at 4°C.
- Blocking:
 - The next day, wash the plate three times with wash buffer.
 - Add 200 μ L of blocking buffer to each well to block non-specific binding sites.
 - Incubate for 1-2 hours at room temperature.
- Sample and Standard Incubation:
 - Wash the plate three times with wash buffer.
 - Prepare a serial dilution of the recombinant cytokine standard in sample diluent to generate a standard curve.
 - Add 100 μ L of the standards and samples (diluted as necessary) to the appropriate wells.
 - Incubate for 2 hours at room temperature.
- Detection Antibody Incubation:
 - Wash the plate three times with wash buffer.

- Dilute the biotinylated detection antibody in sample diluent.
- Add 100 μ L of the diluted detection antibody to each well.
- Incubate for 1-2 hours at room temperature.
- Streptavidin-HRP Incubation:
 - Wash the plate three times with wash buffer.
 - Dilute the Streptavidin-HRP in sample diluent.
 - Add 100 μ L of the diluted Streptavidin-HRP to each well.
 - Incubate for 30 minutes at room temperature in the dark.
- Signal Development and Measurement:
 - Wash the plate five times with wash buffer.
 - Add 100 μ L of TMB substrate solution to each well.
 - Incubate at room temperature in the dark until a color develops (typically 15-30 minutes).
 - Stop the reaction by adding 50 μ L of stop solution to each well.
 - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
 - Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

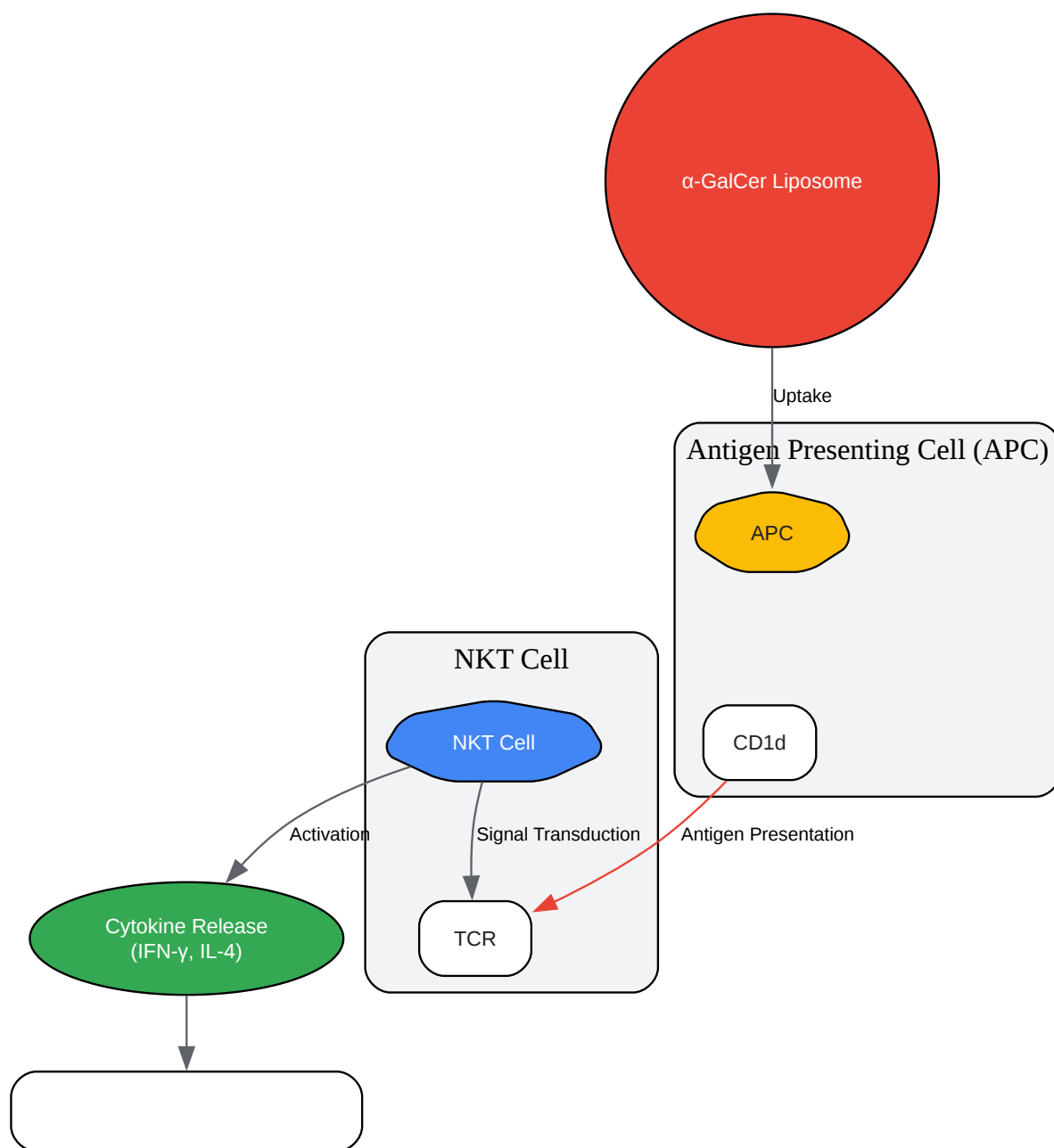
Experimental Workflow for Liposome Preparation and Cellular Uptake Analysis



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Caption: Workflow for preparing galactosylated liposomes and analyzing their cellular uptake.

Signaling Pathway of NKT Cell Activation by α -Galactosylceramide Liposomes



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Caption: NKT cell activation by α -Galactosylceramide liposomes via CD1d presentation.

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